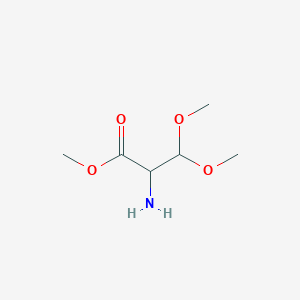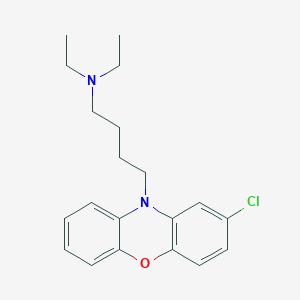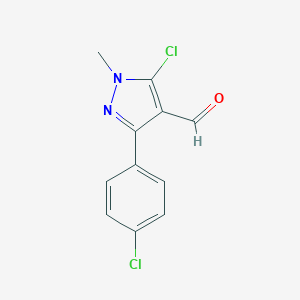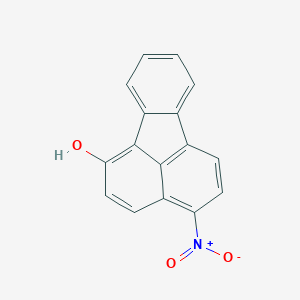
3-Nitrofluoranthen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrofluoranthen-6-ol is a chemical compound that is widely used in scientific research. It belongs to the family of nitroaromatic compounds and is known for its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Nitrofluoranthen-6-ol is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and DNA through non-covalent interactions. The compound is also known to undergo photochemical reactions, which can lead to the formation of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
3-Nitrofluoranthen-6-ol has been shown to have a variety of biochemical and physiological effects. The compound has been shown to interact with proteins and DNA, altering their structure and function. It has also been shown to induce oxidative stress and DNA damage. In addition, the compound has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Nitrofluoranthen-6-ol in lab experiments is its fluorescent properties. The compound is highly fluorescent, making it easy to detect and measure. However, the compound is also known to be toxic, which can limit its use in certain experiments. In addition, the compound can undergo photochemical reactions, which can complicate experiments.
Direcciones Futuras
There are many future directions for research involving 3-Nitrofluoranthen-6-ol. One area of research is the development of new drugs and therapies based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the investigation of the compound's interactions with proteins and DNA, which could lead to new insights into the mechanisms of enzyme-catalyzed reactions. Finally, the compound's fluorescent properties could be used to develop new imaging techniques for studying biological systems.
Métodos De Síntesis
The synthesis of 3-Nitrofluoranthen-6-ol is a complex process that involves several steps. The most common method for synthesizing this compound is the nitration of fluorene with a mixture of nitric and sulfuric acid. The resulting nitrofluorene is then reduced with sodium borohydride to form 3-Nitrofluoranthen-6-ol.
Aplicaciones Científicas De Investigación
3-Nitrofluoranthen-6-ol is widely used in scientific research as a fluorescent probe. It is used to study the binding of proteins and DNA, as well as to investigate the mechanisms of enzyme-catalyzed reactions. The compound is also used in the development of new drugs and therapies for various diseases.
Propiedades
Número CAS |
115664-55-6 |
|---|---|
Nombre del producto |
3-Nitrofluoranthen-6-ol |
Fórmula molecular |
C16H9NO3 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
4-nitrofluoranthen-1-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-8-6-12-13(17(19)20)7-5-11-9-3-1-2-4-10(9)16(14)15(11)12/h1-8,18H |
Clave InChI |
SHZBVUCXEFDDAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])O |
Otros números CAS |
115664-55-6 |
Sinónimos |
3-Nitrofluoranthen-6-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



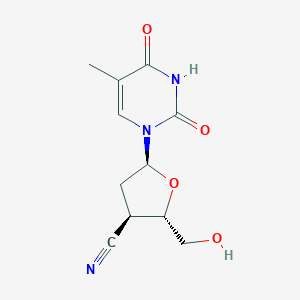
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
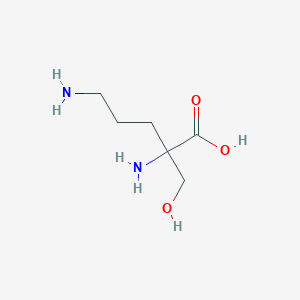
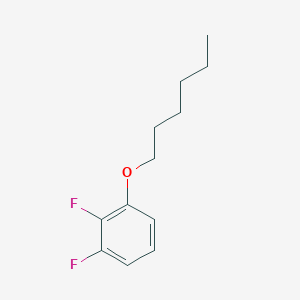

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)


